(2R,3S,11bS)-Dihydrotetrabenazine-d6 is a deuterated derivative of dihydrotetrabenazine, a compound known for its role as a vesicular monoamine transporter 2 inhibitor. This compound is particularly significant in the field of neuropharmacology, as it is utilized in research related to hyperkinetic movement disorders such as Huntington’s disease. The deuteration enhances its metabolic stability and pharmacokinetic properties, making it a valuable tool for scientific studies focused on neurotransmitter dynamics and treatment efficacy.
(2R,3S,11bS)-Dihydrotetrabenazine-d6 is classified under organic compounds with the following identifiers:
The synthesis of (2R,3S,11bS)-Dihydrotetrabenazine-d6 primarily involves the reduction of tetrabenazine using borane or borane complexes as reducing agents. The reaction is typically conducted at low temperatures (ranging from -30°C to 0°C) to ensure high stereoselectivity and yield. The process can be summarized in the following steps:
The molecular structure of (2R,3S,11bS)-Dihydrotetrabenazine-d6 consists of a hexahydrobenzoquinolizine framework with two methoxy groups and a deuterated propyl chain. Key structural features include:
The structural representation can be summarized as follows:
(2R,3S,11bS)-Dihydrotetrabenazine-d6 can participate in several types of chemical reactions:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential derivatives .
The mechanism by which (2R,3S,11bS)-Dihydrotetrabenazine-d6 exerts its pharmacological effects involves inhibition of vesicular monoamine transporter 2. This process can be broken down into the following steps:
This mechanism is particularly beneficial for managing conditions characterized by excessive dopaminergic activity.
The physical properties of (2R,3S,11bS)-Dihydrotetrabenazine-d6 include:
These properties are essential for handling and utilizing the compound effectively in laboratory settings.
(2R,3S,11bS)-Dihydrotetrabenazine-d6 has several applications in scientific research:
The deuterated isotopologue (2R,3S,11bS)-Dihydrotetrabenazine-d6 is systematically named as (2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol [2] [4]. Its molecular formula is C₁₉H₂₃D₆NO₃, with a precise molecular weight of 325.48 g/mol [1] [4]. The formula confirms the incorporation of six deuterium atoms (D₆), replacing all hydrogen atoms in the two methoxy (-OCH₃) groups. This results in two -OCD₃ moieties, a key feature governing its biochemical behavior [2] [9].
Table 1: Molecular Characteristics
Property | Value |
---|---|
IUPAC Name | (2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
Molecular Formula | C₁₉H₂₃D₆NO₃ |
Molecular Weight | 325.48 g/mol |
Deuterium Substitution | Two -OCD₃ groups at positions 9 and 10 |
Unlabelled CAS | 924854-62-6 |
The stereodescriptor (2R,3S,11bS) defines the absolute configuration at three chiral centers. This specific arrangement is critical for interactions with biological targets, particularly vesicular monoamine transporter 2 (VMAT2) [6] [7]. The 2R configuration denotes the orientation of the hydroxyl group, while 3S and 11bS govern the spatial alignment of the isobutyl side chain and the fused hexahydroisoquinoline ring system [7] [10]. Notably, this diastereomer is pharmacologically relevant as a major metabolite of deuterated tetrabenazine analogs like deutetrabenazine [6]. The rigid ring system and the S-configuration at C-11b stabilize the molecule’s bioactive conformation, enhancing target affinity [7].
Deuteration occurs exclusively at the 9- and 10-methoxy groups, replacing all six hydrogen atoms with deuterium (-OCD₃) [2] [9]. This strategic substitution leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (vs. carbon-hydrogen) reduces the rate of oxidative metabolism by cytochrome P450 enzymes [3] [8]. Consequently, metabolic stability increases, prolonging the half-life of the deuterated compound compared to its non-deuterated counterpart [4] [9]. The isotopic purity is typically >98%, ensuring minimal metabolic interference from protiated species [1] [4].
Table 2: Isotopic Properties
Deuteration Site | Chemical Group | Isotopic Purity | Primary Effect |
---|---|---|---|
Position 9 | -OCD₃ | >98% | Slows O-demethylation metabolism |
Position 10 | -OCD₃ | >98% | Slows O-demethylation metabolism |
Non-exchangeable H* | C-H bonds | N/A | Unaltered pharmacokinetics |
(2R,3S,11bS)-Dihydrotetrabenazine-d6 shares identical core stereochemistry and framework with its non-deuterated analog, (2R,3S,11bS)-Dihydrotetrabenazine (CAS: 924854-62-6) [7] [10]. Key differences include:
Table 3: Structural Comparison with Non-deuterated Analog
Attribute | (2R,3S,11bS)-Dihydrotetrabenazine-d6 | (2R,3S,11bS)-Dihydrotetrabenazine |
---|---|---|
Molecular Formula | C₁₉H₂₃D₆NO₃ | C₁₉H₂₉NO₃ |
Molecular Weight | 325.48 g/mol | 319.44 g/mol |
Methoxy Groups | -OCD₃ (at C9/C10) | -OCH₃ (at C9/C10) |
Metabolic Stability | Enhanced (via KIE) | Standard |
Unlabelled CAS Number | 924854-62-6 | 924854-62-6 |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: